molecular formula C23H16Cl2N2O3 B3656981 4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one

4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one

Cat. No.: B3656981
M. Wt: 439.3 g/mol
InChI Key: DGTNWNKACWUQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and an iminomethyl group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one typically involves multi-step organic reactions. One common method is the condensation reaction between 3,5-dichlorobenzaldehyde and 3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to facilitate the formation of the iminomethyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive isoquinoline derivatives.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one involves its interaction with specific molecular targets. The iminomethyl group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(6-methylpyridin-2-yl)isoquinolin-1-one
  • 4-[(3,5-Dichlorophenyl)iminomethyl]-2-(4-ethoxyphenyl)-3-hydroxyisoquinolin-1-one

Uniqueness

4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O3/c1-30-18-8-6-17(7-9-18)27-22(28)20-5-3-2-4-19(20)21(23(27)29)13-26-16-11-14(24)10-15(25)12-16/h2-13,29H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNWNKACWUQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC(=CC(=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Reactant of Route 3
4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Reactant of Route 4
4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Reactant of Route 5
4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one
Reactant of Route 6
4-[(3,5-Dichlorophenyl)iminomethyl]-3-hydroxy-2-(4-methoxyphenyl)isoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.